2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)-
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Overview
Description
2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(methylthio)benzaldehyde and 2-acetylnaphthalene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, quinones, or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions can lead to the observed biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(methylthio)-1-phenyl-2-propen-1-one: Similar structure but with different substituents on the aromatic rings.
2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-: Another chalcone derivative with a methoxy group instead of a methylthio group.
2-Propen-1-one, 1,3-diphenyl-: A simpler chalcone with phenyl groups on both sides of the propenone moiety.
Uniqueness
2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)- is unique due to the presence of both a methylthio group and a naphthalenyl group. These substituents contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
169259-39-6 |
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Molecular Formula |
C20H16OS |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-(4-methylsulfanylphenyl)-1-naphthalen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C20H16OS/c1-22-19-11-6-15(7-12-19)8-13-20(21)18-10-9-16-4-2-3-5-17(16)14-18/h2-14H,1H3 |
InChI Key |
BZLWAKGOWUDUSS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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